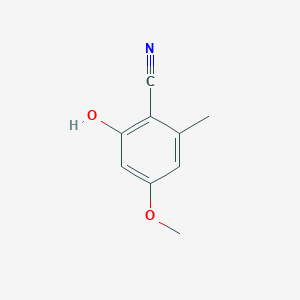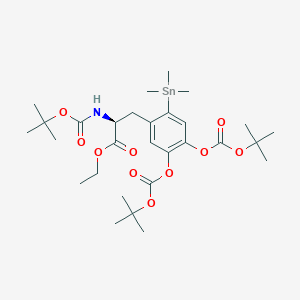
N-(tert-butoxycarbonyl)-3,4-di(tert-butoxycarbonyloxy)-6-(trimethylstannyl)-L-phenylalanine ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butoxycarbonyl)-3,4-di(tert-butoxycarbonyloxy)-6-(trimethylstannyl)-L-phenylalanine ethyl ester is a complex organic compound that features multiple protective groups and a trimethylstannyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butoxycarbonyl)-3,4-di(tert-butoxycarbonyloxy)-6-(trimethylstannyl)-L-phenylalanine ethyl ester typically involves multiple steps, including the protection of functional groups and the introduction of the trimethylstannyl group. One common approach is to start with L-phenylalanine and introduce the tert-butoxycarbonyl (Boc) protecting groups using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The trimethylstannyl group can be introduced via a stannylation reaction using trimethyltin chloride (Me3SnCl) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(tert-butoxycarbonyl)-3,4-di(tert-butoxycarbonyloxy)-6-(trimethylstannyl)-L-phenylalanine ethyl ester can undergo various chemical reactions, including:
Deprotection: Removal of the Boc protecting groups using acids such as trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Substitution: The trimethylstannyl group can be replaced by other functional groups through palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.
Substitution: Palladium catalysts, various nucleophiles.
Oxidation and Reduction: Common oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride).
Major Products Formed
Deprotection: Removal of Boc groups yields the free amine.
Substitution: Introduction of new functional groups in place of the trimethylstannyl group.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
N-(tert-butoxycarbonyl)-3,4-di(tert-butoxycarbonyloxy)-6-(trimethylstannyl)-L-phenylalanine ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: May serve as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(tert-butoxycarbonyl)-3,4-di(tert-butoxycarbonyloxy)-6-(trimethylstannyl)-L-phenylalanine ethyl ester depends on its specific application. In general, the compound can interact with biological molecules through its functional groups, leading to various biochemical effects. The Boc protecting groups can be removed to reveal reactive sites that can form covalent bonds with target molecules. The trimethylstannyl group can participate in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds.
Comparación Con Compuestos Similares
Similar Compounds
N-(tert-butoxycarbonyl)-L-phenylalanine: A simpler compound with only one Boc protecting group.
3,4-di(tert-butoxycarbonyloxy)-L-phenylalanine: Lacks the trimethylstannyl group.
6-(trimethylstannyl)-L-phenylalanine: Does not have the Boc protecting groups.
Uniqueness
N-(tert-butoxycarbonyl)-3,4-di(tert-butoxycarbonyloxy)-6-(trimethylstannyl)-L-phenylalanine ethyl ester is unique due to the combination of multiple Boc protecting groups and the trimethylstannyl moiety. This combination allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C29H47NO10Sn |
|---|---|
Peso molecular |
688.4 g/mol |
Nombre IUPAC |
ethyl (2S)-3-[4,5-bis[(2-methylpropan-2-yl)oxycarbonyloxy]-2-trimethylstannylphenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C26H38NO10.3CH3.Sn/c1-11-32-20(28)17(27-21(29)35-24(2,3)4)14-16-12-13-18(33-22(30)36-25(5,6)7)19(15-16)34-23(31)37-26(8,9)10;;;;/h13,15,17H,11,14H2,1-10H3,(H,27,29);3*1H3;/t17-;;;;/m0..../s1 |
Clave InChI |
ISDCVYKKFXCSCX-UYVPJCOTSA-N |
SMILES isomérico |
CCOC(=O)[C@H](CC1=CC(=C(C=C1[Sn](C)(C)C)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
SMILES canónico |
CCOC(=O)C(CC1=CC(=C(C=C1[Sn](C)(C)C)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


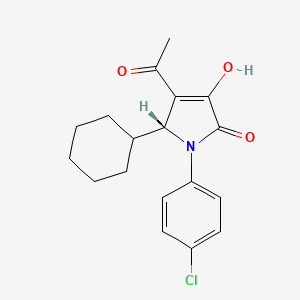

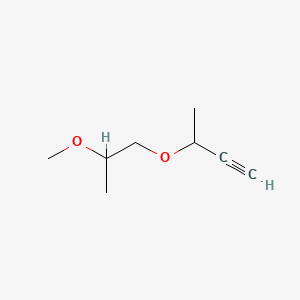

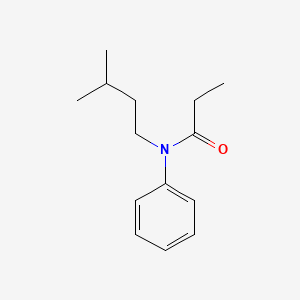
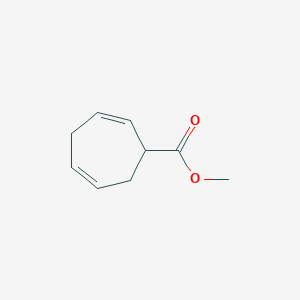
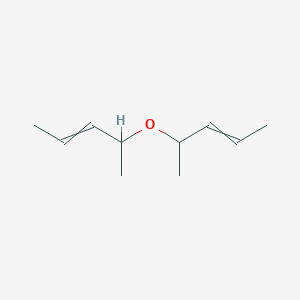

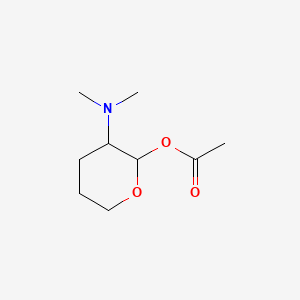

![(1R,6S,7R,8S)-N-methoxy-N,8-dimethyl-9-oxabicyclo[4.2.1]nona-2,4-diene-7-carboxamide](/img/structure/B13811209.png)

